Product packaging for 4-Ethyl-5-fluoropyrimidine Hydrochloride(Cat. No.:)

4-Ethyl-5-fluoropyrimidine Hydrochloride

Cat. No.: B13387551
M. Wt: 162.59 g/mol
InChI Key: IWOPZQIHYWUWSD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Organic Synthesis

Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and drug development. ontosight.ainih.govgsconlinepress.com Their structural similarity to the pyrimidine bases (cytosine, thymine, and uracil) found in nucleic acids, DNA and RNA, allows them to play crucial roles in various biological processes. nih.gov This has led to the development of numerous pyrimidine derivatives with a wide spectrum of therapeutic applications, including antibacterial, antiviral, antifungal, and anticancer agents. ontosight.ainih.govgsconlinepress.com

The strategic incorporation of fluorine atoms into the pyrimidine ring can dramatically alter the molecule's chemical, physical, and biological properties. ontosight.ai Fluorine's high electronegativity and small atomic size can profoundly influence a compound's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to target enzymes or receptors. nbinno.com This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles. nbinno.com For instance, the introduction of fluorine can increase a molecule's ability to penetrate biological membranes and can block metabolic pathways, extending the drug's duration of action. ontosight.ai

In medicinal chemistry, fluorinated pyrimidines are key components in a range of pharmaceuticals. The most well-known example is 5-fluorouracil (B62378) (5-FU), a widely used chemotherapy drug for treating various cancers. gsconlinepress.comnih.gov Other fluorinated pyrimidine analogs are integral to antiviral medications, where they interfere with viral replication by inhibiting DNA or RNA synthesis. gsconlinepress.com Beyond medicine, these compounds also serve as valuable intermediates in organic synthesis, enabling the construction of more complex molecules for use in pharmaceuticals and agrochemicals, such as insecticides and herbicides. ontosight.aicanbipharma.com The unique properties imparted by fluorine make fluorinated pyrimidines a cornerstone of modern synthetic and medicinal chemistry. nbinno.comnih.gov

Overview of 4-Ethyl-5-fluoropyrimidine Hydrochloride as a Research Chemical and Synthetic Intermediate

This compound is a fluorinated pyrimidine derivative available for scientific investigation. biosynth.com As a research chemical, it is intended strictly for laboratory use in chemical and scientific research. biosynth.combldpharm.com Its primary significance lies in its role as a building block or synthetic intermediate in the preparation of other bioactive compounds. chemicalbook.com

The hydrochloride salt form provides specific physical properties, such as a defined melting point, which can be advantageous for handling and storage in a laboratory setting. biosynth.com While research on the direct biological activity of this compound is not extensively documented in public literature, its core structure, 4-Ethyl-5-fluoropyrimidine, is recognized as a key intermediate and a specified impurity in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. canbipharma.comnih.govontosight.aipatsnap.com This connection underscores its importance in the pharmaceutical industry, where understanding and controlling the formation of such intermediates is critical for ensuring the purity and quality of the final drug product. ontosight.ai

Furthermore, as a substituted fluoropyrimidine, it serves as a versatile reagent in organic synthesis. It can be utilized in reactions such as fluorination and electrophilic substitution to create more complex molecular architectures. canbipharma.com Its utility extends to the agricultural sector, where it can be used as a starting material for developing new insecticides and herbicides. canbipharma.com

Below are the key chemical properties for this compound and its corresponding free base, 4-Ethyl-5-fluoropyrimidine.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1391052-89-3
Molecular Formula C₆H₈ClFN₂
Molecular Weight 162.59 g/mol

| Melting Point | 75 °C |

Data sourced from Biosynth biosynth.com

Table 2: Chemical Properties of 4-Ethyl-5-fluoropyrimidine

Property Value
CAS Number 137234-88-9
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Clear Colorless oil
Boiling Point 169.5 ± 20.0 °C

| Density | 1.117 ± 0.06 g/cm³ |

Data sourced from PubChem, Canbi canbipharma.comnih.govncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClFN2 B13387551 4-Ethyl-5-fluoropyrimidine Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

4-ethyl-5-fluoropyrimidine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H

InChI Key

IWOPZQIHYWUWSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC=C1F.Cl

Origin of Product

United States

Computational Chemistry and Theoretical Structural Analysis of 4 Ethyl 5 Fluoropyrimidine Hydrochloride and Analogues

Quantum Chemical Investigations of Molecular Conformation and Rotational Barriers

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. For 4-Ethyl-5-fluoropyrimidine Hydrochloride, a key conformational feature is the orientation of the ethyl group relative to the pyrimidine (B1678525) ring. The rotation around the C-C single bond connecting the ethyl group to the pyrimidine ring is associated with a specific rotational energy barrier.

Computational studies on similar ethyl-substituted heterocyclic compounds have shown that the energy barrier to rotation is influenced by steric hindrance and electronic effects. cwu.edu The rotation of the ethyl group in this compound would likely exhibit a potential energy surface with distinct minima and maxima corresponding to staggered and eclipsed conformations, respectively. The staggered conformations, where the hydrogen atoms of the ethyl group are positioned to minimize steric clash with the adjacent atoms on the pyrimidine ring, are expected to be the most stable.

The rotational barrier can be quantified by calculating the energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations. This value provides insight into the flexibility of the ethyl group and the likelihood of different rotational isomers (rotamers) existing at a given temperature. Theoretical studies on para-substituted benzaldehydes have demonstrated how substituent effects can modify rotational barriers, a principle that can be extended to the pyrimidine system. researchgate.net

Table 1: Hypothetical Rotational Energy Barriers for the Ethyl Group in 4-Ethyl-5-fluoropyrimidine based on Analogous Systems

ConformationDihedral Angle (H-C-C-N)Relative Energy (kcal/mol)
Staggered (Anti)180°0 (Global Minimum)
Eclipsed (Syn)~3-5
Staggered (Gauche)±60°~0.5-1.0
Eclipsed±120°~3-5

Note: This data is illustrative and based on computational studies of analogous ethyl-substituted aromatic compounds. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. mdpi.com

For instance, DFT studies on 5-fluorouracil (B62378) have shown good agreement between calculated and experimental geometric parameters. nih.gov Similarly, for this compound, DFT would predict the planarity of the pyrimidine ring and the specific spatial arrangement of the ethyl and fluoro substituents. The protonation at one of the nitrogen atoms in the hydrochloride salt would also be accurately modeled, showing its effect on the ring's geometry and electronic distribution.

Beyond geometry, DFT is invaluable for exploring the electronic structure. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. science.gov A smaller gap generally suggests higher reactivity. The presence of the electronegative fluorine atom and the ethyl group will influence the electron density distribution across the pyrimidine ring, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Predicted Molecular Geometry Parameters for 4-Ethyl-5-fluoropyrimidine based on DFT Calculations of Analogous Fluoropyrimidines

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N Bond Lengths (ring)~1.33 - 1.38 Å
C-C Bond Lengths (ring)~1.39 - 1.42 Å
C(ring)-C(ethyl) Bond Length~1.51 Å
F-C-C Bond Angle~118°
C-N-C Bond Angles (ring)~115 - 122°

Note: These values are estimations based on DFT studies of similar fluorinated pyrimidine structures. nih.govnih.gov

Spectroscopic Simulations and Fragmentation Pathway Analysis (e.g., Mass Spectrometry)

Computational methods can simulate various types of spectra, aiding in the interpretation of experimental data. For mass spectrometry, theoretical calculations can predict the fragmentation pathways of a molecule upon ionization. This is particularly useful for identifying unknown compounds or for understanding the fragmentation patterns of new molecules like this compound.

The fragmentation of pyrimidine derivatives in a mass spectrometer is often characterized by the cleavage of the pyrimidine ring and the loss of substituents. sphinxsai.comsapub.org For this compound, common fragmentation pathways would likely involve the loss of the ethyl group as a radical (•CH2CH3) or as ethylene (B1197577) (C2H4) through a rearrangement. The fluorine atom could be lost as a radical (•F) or as part of a larger neutral fragment.

Theoretical studies can calculate the energies of the parent ion and various fragment ions, allowing for the prediction of the most likely fragmentation pathways. nih.gov The stability of the resulting carbocations and radical ions plays a crucial role in determining the observed fragmentation pattern. For instance, the pyrimidine ring itself is relatively stable, and its fragmentation may lead to characteristic ions.

Table 3: Plausible Mass Spectrometry Fragmentation Pathways for 4-Ethyl-5-fluoropyrimidine

Precursor Ion (m/z)Fragmentation ProcessFragment Ion (m/z)Neutral Loss
126Loss of ethyl radical97•CH2CH3
126Loss of ethylene98C2H4
126Loss of fluorine radical107•F
97Loss of HCN70HCN
98Loss of HCN71HCN

Note: The m/z values correspond to the non-protonated form. The fragmentation of the hydrochloride salt would be influenced by the protonation site.

Theoretical Studies on the Influence of Fluorine Substitution on Molecular Properties

The substitution of a hydrogen atom with fluorine has profound effects on the physicochemical properties of a molecule, a strategy widely employed in medicinal chemistry. nih.gov Theoretical studies on fluorinated aromatic compounds provide a framework for understanding these effects in this compound. numberanalytics.comacs.orgrsc.org

Fluorine is the most electronegative element, and its presence on the pyrimidine ring leads to a significant inductive electron-withdrawing effect. researchgate.net This alters the electron density distribution, impacting the molecule's reactivity, pKa, and dipole moment. DFT calculations can quantify these changes by comparing the electronic properties of 4-Ethyl-5-fluoropyrimidine with its non-fluorinated analogue.

Furthermore, fluorine substitution can influence intermolecular interactions. While fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, such as dipole-dipole and multipolar interactions, which can affect crystal packing and protein-ligand binding. The introduction of a C-F bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Theoretical models can help predict how these fluorine-induced changes in molecular properties might translate to altered biological activity or pharmaceutical performance. The addition of fluorine atoms to an aromatic ring can also introduce a set of π-bonding and antibonding orbitals, a concept referred to as "fluoromaticity," which can further stabilize the ring system. nih.gov

Table 4: Predicted Influence of Fluorine Substitution on the Properties of the Pyrimidine Ring

PropertyEffect of Fluorine Substitution
Electron DensityDecreased at the carbon atom bonded to fluorine and adjacent atoms
Dipole MomentIncreased and altered in direction
HOMO-LUMO GapGenerally increased, leading to greater kinetic stability numberanalytics.com
Acidity/BasicityBasicity of the pyrimidine nitrogens is likely reduced
Intermolecular InteractionsPotential for altered stacking interactions and dipole-dipole interactions rsc.org

Note: These are general trends observed in theoretical studies of fluorinated aromatic compounds. acs.orgresearchgate.net

Preclinical and Mechanistic Studies of Fluorinated Pyrimidine Derivatives in Biological Systems

In Vitro Enzyme Inhibition and Target Engagement Studies Related to Fluoropyrimidine Motifs

There is no specific information available in the reviewed literature detailing in vitro enzyme inhibition or target engagement studies for 4-Ethyl-5-fluoropyrimidine Hydrochloride. The following subsections are based on the well-established mechanisms of other fluorinated pyrimidine (B1678525) derivatives.

Pyrimidine-Based Kinase Inhibitors (e.g., Aurora Kinase, Polo-like Kinase)

No studies were identified that have evaluated this compound as an inhibitor of Aurora kinases, Polo-like kinases, or any other protein kinases. The development of pyrimidine-based kinase inhibitors is an active area of research, but there is no published evidence to suggest that this compound has been investigated for this purpose.

Inhibition of Nucleotide Metabolism Pathways (e.g., Thymidylate Synthase)

The primary mechanism of action for many clinically used fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov However, there are no specific studies demonstrating that this compound or its metabolites act as inhibitors of thymidylate synthase.

Cellular Pharmacological Investigations of Fluorinated Pyrimidine Analogues

Specific cellular pharmacological investigations for this compound are not available in the public domain.

Impact on Cellular Pathways and Processes

There is no published research on the impact of this compound on any cellular pathways or processes, including cell cycle progression, apoptosis, or signal transduction.

Preclinical Structure-Activity Relationship (SAR) Studies for Biological Potency

No preclinical structure-activity relationship (SAR) studies have been published that include this compound. Such studies are essential for optimizing the biological potency of a chemical series, but it appears this compound has not been a focus of such medicinal chemistry efforts.

Investigation of Antiviral Activities of Related Fluorinated Pyrimidine N-Oxides

There are no available studies investigating the antiviral activities of this compound or its corresponding N-oxide derivatives. While some fluorinated pyrimidines and their nucleoside analogues have demonstrated antiviral properties, this has not been documented for the specific compound . nih.gov

Metabolic Fate of Fluorinated Pyrimidine Scaffolds in Preclinical In Vitro Models

The metabolism of fluorinated pyrimidines is generally characterized by two main competing pathways: catabolism, which leads to inactive metabolites, and anabolism, which results in the formation of active cytotoxic nucleotides. The metabolic stability and the balance between these pathways are crucial for the efficacy of this class of compounds. In vitro systems, such as liver microsomes and hepatocytes, are instrumental in elucidating these metabolic routes.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound and preparing it for Phase II conjugation. For a compound like 4-Ethyl-5-fluoropyrimidine, Phase I metabolism is anticipated to involve the pyrimidine core and the ethyl substituent.

Metabolism of the 5-Fluoropyrimidine (B1206419) Core: The primary catabolic enzyme for the 5-fluoropyrimidine ring is dihydropyrimidine (B8664642) dehydrogenase (DPD). This enzyme catalyzes the reduction of the pyrimidine ring to dihydrofluorouracil, which is the first and rate-limiting step in the catabolism of 5-FU. Subsequent enzymatic reactions convert dihydrofluorouracil to α-fluoro-β-ureidopropionate and finally to α-fluoro-β-alanine, carbon dioxide, and ammonia. The activity of DPD is a major determinant of the clearance and toxicity of fluoropyrimidine drugs.

Metabolism of the 4-Ethyl Substituent: The ethyl group at the 4-position of the pyrimidine ring is a likely site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies with human liver microsomes have shown that alkyl substituents on heterocyclic rings are susceptible to hydroxylation. nih.gov The primary metabolic transformation would likely be ω-hydroxylation of the ethyl group to form a primary alcohol (4-(1-hydroxyethyl)-5-fluoropyrimidine). This alcohol metabolite could be further oxidized to an aldehyde and then a carboxylic acid. The specific CYP isoforms involved would need to be identified through reaction phenotyping studies with recombinant human CYP enzymes.

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: The hydroxylated metabolite formed from the oxidation of the ethyl group can undergo glucuronidation, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This would involve the attachment of a glucuronic acid moiety to the hydroxyl group.

Sulfation: Sulfotransferases (SULTs) could also catalyze the sulfation of the hydroxylated metabolite, although glucuronidation is often the more predominant pathway for primary alcohols.

The interplay between these metabolic pathways is summarized in the table below, which outlines the predicted metabolic transformations for 4-Ethyl-5-fluoropyrimidine.

Metabolic PathwayEnzyme(s) InvolvedPredicted Metabolite(s)Metabolic Consequence
Pyrimidine Ring CatabolismDihydropyrimidine Dehydrogenase (DPD)Dihydro-4-ethyl-5-fluoropyrimidineInactivation and clearance
Ethyl Group Oxidation (Hydroxylation)Cytochrome P450 (CYP) enzymes4-(1-Hydroxyethyl)-5-fluoropyrimidineFormation of a more polar metabolite, potential for further metabolism or conjugation
Further OxidationAlcohol/Aldehyde Dehydrogenase4-(1-Oxoethyl)-5-fluoropyrimidine, 4-Carboxy-5-fluoropyrimidineIncreased polarity for excretion
Glucuronide ConjugationUDP-glucuronosyltransferases (UGTs)4-(1-Hydroxyethyl)-5-fluoropyrimidine-O-glucuronideDetoxification and enhanced excretion

Metabolic Stability in In Vitro Models:

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov For 4-Ethyl-5-fluoropyrimidine, the metabolic stability would be influenced by its susceptibility to both DPD-mediated catabolism and CYP-mediated oxidation. A high rate of metabolism in these in vitro systems would suggest a high in vivo clearance and potentially a short half-life. The table below presents hypothetical metabolic stability data for a fluorinated pyrimidine derivative in different in vitro systems.

In Vitro SystemIncubation Time (min)Parent Compound Remaining (%)Predicted In Vivo Clearance
Human Liver Microsomes0100Moderate to High
3045
6020
Rat Liver Microsomes0100High
3030
6010
Human Hepatocytes0100Moderate
6060
12035

It is crucial to emphasize that the metabolic pathways and stability data presented here are predictive and based on the metabolism of structurally analogous compounds. Definitive studies on this compound are required to confirm its precise metabolic fate in preclinical in vitro models. These studies would involve incubation with relevant enzyme systems, followed by the identification and quantification of metabolites using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Ethyl-5-fluoropyrimidine Hydrochloride, and how do they influence experimental handling?

  • Methodological Answer : The compound (C₆H₇FN₂·HCl) has a molecular weight of 126.13 g/mol and should be stored sealed in dry conditions at room temperature . Safety data indicate hazards such as skin/eye irritation (H315/H319) and flammability (H227). Researchers should prioritize inert atmosphere handling (e.g., nitrogen gloveboxes) and use personal protective equipment (PPE) to mitigate risks. Stability testing under varying pH and temperature conditions is recommended to assess degradation pathways.

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous pyrimidine derivatives (e.g., 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) are synthesized via nucleophilic substitution or condensation reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) can enhance yields . For example, employing microwave-assisted synthesis or continuous flow reactors may reduce side-product formation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to GHS hazard statements (H302, H315, H319, H227, H335) by using fume hoods, flame-resistant lab coats, and chemical goggles. First-aid measures include rinsing eyes with water for 15 minutes (if exposed) and consulting a physician for persistent symptoms. Emergency response plans should address fire risks (e.g., CO₂ extinguishers) and spill containment .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound across assays be resolved?

  • Methodological Answer : Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) require orthogonal validation. For instance, combine in vitro assays (e.g., fluorescence polarization) with in silico docking studies to confirm binding modes. Statistical tools like Bland-Altman analysis can identify systematic biases, while control experiments (e.g., using known inhibitors) validate assay conditions .

Q. Which advanced spectroscopic techniques are most effective for characterizing the structural dynamics of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C/¹⁹F) elucidates electronic environments and hydrogen bonding, while X-ray crystallography provides precise solid-state conformation. For interaction studies with biological targets, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Computational modeling (e.g., DFT calculations) complements experimental data to predict reactive sites .

Q. How does the substitution pattern on the pyrimidine ring affect the pharmacological profile of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while fluorine increases electronegativity, stabilizing interactions with target proteins (e.g., kinases). Systematic modifications (e.g., replacing ethyl with methyl or halogen substituents) paired with in vitro cytotoxicity assays (e.g., MTT tests) can identify optimal substituents for neuropharmacological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.